![molecular formula C11H10N2O2 B1318557 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1013835-99-8](/img/structure/B1318557.png)
1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
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Description
Scientific Research Applications
Synthesis of Urapidil
Urapidil is an antihypertensive drug used primarily in the treatment of hypertensive crises and perioperative hypertension. The compound “1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde” serves as a starting material in the synthesis of Urapidil. An improved synthetic route involves the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane, catalyzed by Yb(OTf)3, to form a key intermediate . This process is significant for large-scale production and has been optimized for better yield and purity.
Anti-Inflammatory Applications
Chalcones, which can be derived from “1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde”, have been studied for their potential anti-inflammatory properties. They may reduce inflammation by inhibiting enzymes involved in the inflammatory process. This application is crucial for developing new therapeutic agents for various inflammatory diseases.
Antioxidant Properties
The antioxidant effects of chalcones derived from “1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde” are also noteworthy. These compounds can protect cells from oxidative stress by neutralizing free radicals, which is essential in preventing cellular damage and aging.
Anticancer Research
Chalcones have shown potential anticancer properties in preliminary studies. They may act on cancer cells through different mechanisms, including apoptosis induction and cell cycle arrest. Further research is needed to explore the full potential of these compounds in cancer therapy.
Catalyst Development
This compound is also used in the development of catalysts for various chemical reactions, including cycloadditions, hydrogenation, and C-C cross-coupling. These catalysts are essential for enhancing reaction rates and selectivity, which is vital for efficient and sustainable chemical processes .
properties
IUPAC Name |
1-(2-methoxyphenyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11-5-3-2-4-10(11)13-7-9(8-14)6-12-13/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYPVLUGOKWAFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589683 |
Source
|
Record name | 1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1013835-99-8 |
Source
|
Record name | 1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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